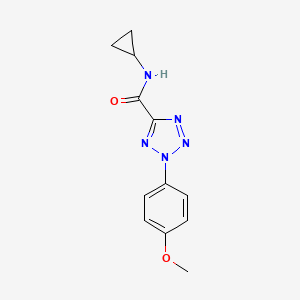

N-cyclopropyl-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-cyclopropyl-2-(4-methoxyphenyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O2/c1-19-10-6-4-9(5-7-10)17-15-11(14-16-17)12(18)13-8-2-3-8/h4-8H,2-3H2,1H3,(H,13,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRUBQNTEMBTIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with 4-methoxybenzoyl chloride to form an intermediate, which is then treated with sodium azide to introduce the tetrazole ring. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The tetrazole ring can be reduced under specific conditions.

Substitution: The cyclopropyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

Substitution: Nucleophilic reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of N-cyclopropyl-2-(4-hydroxyphenyl)-2H-tetrazole-5-carboxamide.

Reduction: Formation of this compound with a reduced tetrazole ring.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclopropyl-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The tetrazole ring can also interact with DNA or proteins, leading to its potential anticancer activity.

Comparison with Similar Compounds

Table 1. Structural Comparison of Carboxamide Derivatives

- Heterocyclic Core: The tetrazole ring in the target compound offers distinct electronic properties compared to thiazole or thiophene cores in analogues. Tetrazoles are known for their high dipole moments and metabolic resistance, whereas thiophenes (e.g., Compound 7) may enhance π-π stacking interactions .

Physicochemical Properties

Table 2. Physicochemical Comparison

- Yield : The target compound’s yield (54.8%) is lower than F19 (72.2%), suggesting cyclopropyl substitution may complicate synthesis .

- Melting Point : The lower melting point of the target compound vs. F19 indicates reduced crystallinity, likely due to cyclopropyl’s smaller size and weaker intermolecular forces .

Biological Activity

N-cyclopropyl-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a synthetic compound belonging to the tetrazole family, which has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies and reviews.

Chemical Structure

The compound features a cyclopropyl group, a methoxy-substituted phenyl group, and a tetrazole ring, which contributes to its bioactivity. The structural characteristics suggest potential interactions with biological targets, enhancing its therapeutic applicability.

Antimicrobial Properties

Research has indicated that tetrazole derivatives exhibit significant antimicrobial activity. This compound has been investigated for its efficacy against various bacterial strains. Studies show that compounds with similar structures can disrupt bacterial cell walls or inhibit essential enzymatic functions, leading to bacterial cell death .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Tetrazoles are known to act as bioisosteres of carboxylic acids, often enhancing pharmacokinetic properties. Research indicates that such compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell proliferation and survival .

Case Study:

In a study examining the cytotoxic effects of various tetrazole derivatives, it was found that compounds bearing similar functional groups to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating strong anticancer activity .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition: The compound may inhibit specific enzymes crucial for cellular metabolism or DNA replication in cancer cells.

- Receptor Modulation: Interaction with cell surface receptors could alter signaling pathways related to cell growth and apoptosis.

Further research is necessary to elucidate the precise molecular targets and pathways involved.

Summary of Biological Activity Data

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high-purity N-cyclopropyl-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide?

- Methodology : Multi-step synthesis is typically required, starting with cyclopropane amine coupling to a pre-functionalized tetrazole-carboxylic acid intermediate. Key steps include:

- Amide bond formation : Use coupling reagents like EDCI or HOBt in anhydrous solvents (e.g., DMF) under nitrogen .

- Tetrazole ring stabilization : Optimize pH (neutral to slightly acidic) and temperature (0–25°C) to prevent ring-opening side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethyl acetate/hexane) improves purity .

Q. Which analytical techniques are essential for structural validation of this compound?

- 1H/13C NMR : Assign peaks for cyclopropyl protons (δ ~0.5–1.5 ppm) and methoxyphenyl aromatic signals (δ ~6.8–7.5 ppm). Anomeric protons in the tetrazole ring appear as distinct singlets .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error. Fragmentation patterns help verify the tetrazole-carboxamide backbone .

- X-ray Crystallography : Resolve cyclopropyl/tetrazole spatial orientation using SHELXL refinement (if single crystals are obtainable) .

Advanced Research Questions

Q. How can DFT calculations guide the optimization of electronic properties for target-specific activity?

- Approach : Perform geometry optimization (B3LYP/6-31G(d)) to map electron density distributions. Key analyses include:

- HOMO-LUMO gaps : Predict reactivity with biological targets (e.g., enzymes) .

- Electrostatic potential surfaces : Identify nucleophilic/electrophilic sites for derivatization (e.g., methoxyphenyl substituent tuning) .

Q. What experimental designs address solubility challenges in biological assays?

- Strategies :

- Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain compound stability .

- Prodrug derivatization : Introduce phosphate or acetyl groups to the tetrazole nitrogen to enhance aqueous solubility .

- Micellar encapsulation : Employ non-ionic surfactants (e.g., Tween-80) for in vitro cytotoxicity studies .

Q. How should researchers resolve contradictions in reported bioactivity data?

- Case Study : If antibacterial activity varies across studies:

- Assay standardization : Use CLSI/MIC guidelines with consistent bacterial strains (e.g., S. aureus ATCC 29213) .

- Control experiments : Test for compound stability under assay conditions (e.g., pH 7.4, 37°C) to rule out degradation .

- SAR analysis : Compare substituent effects (e.g., methoxy vs. fluoro groups on phenyl rings) to identify critical pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.